3-Hydroxylidocaïne

Vue d'ensemble

Description

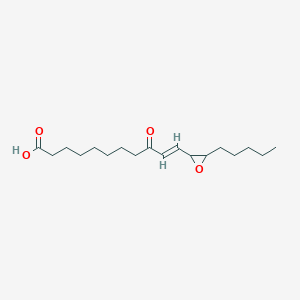

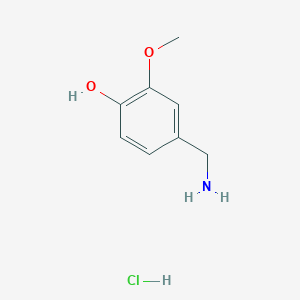

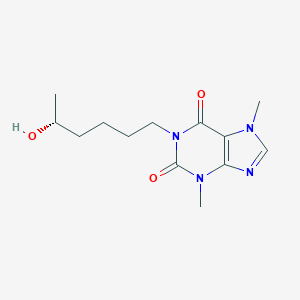

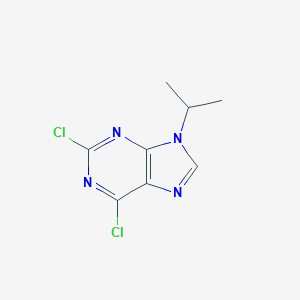

3-Hydroxylidocaine is a metabolite of lidocaine, a widely used local anesthetic. The chemical formula for 3-Hydroxylidocaine is C14H22N2O2 .

Applications De Recherche Scientifique

3-Hydroxylidocaine has several applications in scientific research, including:

Mécanisme D'action

3-Hydroxylidocaine, also known as 3-Hydroxy Lidocaine, is a metabolite of lidocaine . It plays a significant role in the body’s response to lidocaine, a common local anesthetic and antiarrhythmic drug .

Target of Action

The primary target of 3-Hydroxylidocaine is similar to that of lidocaine, which acts on sodium ion channels located on the internal surface of nerve cell membranes . These channels play a crucial role in the transmission of signals in neurons .

Mode of Action

3-Hydroxylidocaine, like lidocaine, works by blocking sodium channels, thereby inhibiting the neurons’ ability to signal the brain regarding sensations . This results in a numbing effect, which is why lidocaine is used as a local anesthetic .

Biochemical Pathways

3-Hydroxylidocaine is involved in the lidocaine metabolism pathway . It can be biosynthesized from lidocaine through the action of the enzymes cytochrome P450 1A2 .

Pharmacokinetics

Lidocaine, from which 3-hydroxylidocaine is derived, is predominantly excreted via the kidney, with less than 5% appearing in the urine in the unchanged form . The renal clearance of lidocaine is inversely related to its protein binding affinity and the pH of the urine .

Result of Action

Lidocaine has been found to show multi-activities, including potential in cancer treatment . It may work as a chemosensitizer that sensitizes other conventional chemotherapeutics to certain resistant cancer cells .

Action Environment

The action, efficacy, and stability of 3-Hydroxylidocaine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization of the compound, which in turn can influence its ability to diffuse through neural sheaths into the axoplasm .

Analyse Biochimique

Biochemical Properties

3-Hydroxylidocaine can be biosynthesized from lidocaine through the action of the enzymes cytochrome P450 1A2 . It is a very strong basic compound .

Cellular Effects

3-Hydroxylidocaine, like lidocaine, can have direct and indirect effects on different cancers . The direct mechanisms include inhibiting proliferation and inducing apoptosis via regulating PI3K/AKT/mTOR and caspase-dependent Bax/Bcl2 signaling pathways or repressing cytoskeleton formation .

Molecular Mechanism

The molecular mechanism of 3-Hydroxylidocaine is similar to that of lidocaine. Lidocaine acts on sodium ion channels located on the internal surface of nerve cell membranes . Neutral uncharged lidocaine molecules diffuse through neural sheaths into the axoplasm where they are subsequently ionized by joining with hydrogen ions .

Temporal Effects in Laboratory Settings

In a study involving horses, serum concentrations of lidocaine and 3-Hydroxylidocaine were above the limit of quantification (LOQ) of the assay at 30 hours post administration . The time of maximal concentration for lidocaine was 0.26 hours (median) and the terminal half-life was 3.78 hours (mean) .

Dosage Effects in Animal Models

Studies on lidocaine have shown that the terminal half-life and subsequent detection time observed following administration of lidocaine in combination with epinephrine is prolonged . This is likely due to a decrease in systemic uptake of lidocaine because of epinephrine-induced vasoconstriction .

Metabolic Pathways

3-Hydroxylidocaine is involved in the lidocaine (local anaesthetic) metabolism pathway . Lidocaine is primarily metabolized by CYP1A2 but minor involvement of CYP3A4 is observed too .

Transport and Distribution

Lidocaine, the parent compound, is known to diffuse through neural sheaths into the axoplasm .

Subcellular Localization

Lidocaine, the parent compound, acts on sodium ion channels located on the internal surface of nerve cell membranes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Hydroxylidocaine is synthesized through the metabolic pathway of lidocaine. The primary enzyme involved in this process is cytochrome P450 1A2, which hydroxylates lidocaine to form 3-Hydroxylidocaine .

Industrial Production Methods: Industrial production of 3-Hydroxylidocaine typically involves the use of recombinant proteins and human liver microsomes to replicate the metabolic reactions that occur in the human body . This method ensures the production of 3-Hydroxylidocaine in sufficient quantities for research and pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Hydroxylidocaine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary amines.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Comparaison Avec Des Composés Similaires

4-Hydroxylidocaine: Another metabolite of lidocaine with similar properties.

Monoethylglycinexylidide (MEGX): A primary metabolite of lidocaine with distinct pharmacological effects.

Glycinexylidide (GX): Another metabolite involved in the metabolic pathway of lidocaine.

Uniqueness of 3-Hydroxylidocaine: 3-Hydroxylidocaine is unique due to its specific hydroxylation at the third position of the aromatic ring, which distinguishes it from other lidocaine metabolites. This specific modification influences its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications .

Propriétés

IUPAC Name |

2-(diethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-5-16(6-2)9-13(18)15-14-10(3)7-8-12(17)11(14)4/h7-8,17H,5-6,9H2,1-4H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGUCIDDSCRAMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=CC(=C1C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188177 | |

| Record name | 3-Hydroxylidocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34604-55-2 | |

| Record name | 3-Hydroxylidocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34604-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxylidocaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034604552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxylidocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary route of 3-hydroxylidocaine formation in the body?

A1: 3-hydroxylidocaine is primarily formed through the aromatic ring hydroxylation of lidocaine, a process mainly facilitated by specific cytochrome P450 enzymes in the liver. [, , , ]

Q2: Which cytochrome P450 enzymes are primarily responsible for 3-hydroxylidocaine formation?

A2: While CYP3A4 was initially considered the main enzyme, research indicates a more significant role for CYP1A2 in 3-hydroxylidocaine formation, especially at clinically relevant lidocaine concentrations. [, , ] Studies with purified rat liver enzymes further pinpoint CYP2B1, 3A2, and particularly, MC-1 as key contributors to 3-hydroxylidocaine formation. [, ]

Q3: How do fluvoxamine and erythromycin impact 3-hydroxylidocaine levels?

A3: Fluvoxamine, a potent CYP1A2 inhibitor, significantly reduces the formation of 3-hydroxylidocaine, highlighting CYP1A2's crucial role in its metabolism. [, ] Erythromycin, a CYP3A4 inhibitor, also demonstrates an inhibitory effect, but its potency is less pronounced than fluvoxamine's, particularly at higher lidocaine concentrations. []

Q4: How does phenobarbital treatment affect lidocaine metabolism, including 3-hydroxylidocaine formation?

A4: Phenobarbital treatment, known to induce specific cytochrome P450 enzymes, leads to a significant increase in the plasma concentration of monoethylglycinexylidide (MEGX), another major lidocaine metabolite. [] Conversely, it causes a significant decrease in 3-hydroxylidocaine plasma levels, indicating a shift in metabolic pathways favoring MEGX production. []

Q5: Beyond the liver, are there other sites of lidocaine metabolism contributing to 3-hydroxylidocaine formation?

A5: While the liver plays a dominant role, extrahepatic metabolism of lidocaine does occur. Research using anhepatic rabbit models demonstrates a complete absence of detectable 3-hydroxylidocaine, confirming the liver's essential role in its formation. []

Q6: What analytical techniques are used to detect and quantify 3-hydroxylidocaine?

A7: Gas chromatography coupled with mass spectrometry (GC-MS), particularly capillary GC-MS, is a widely employed method for separating and identifying 3-hydroxylidocaine and other lidocaine metabolites. [] Additionally, high-performance liquid chromatography (HPLC) combined with techniques like liquid scintillation counting or mass spectrometry allows for the isolation and quantification of 3-hydroxylidocaine and its metabolites. [, ]

Q7: What is the significance of 3-hydroxylidocaine in assessing the functionality of a bioartificial liver?

A8: 3-Hydroxylidocaine serves as a valuable marker for evaluating the cytochrome P450 function, specifically CYP3A4 activity, in bioartificial liver models. [, ] The presence and levels of 3-hydroxylidocaine in these models provide insights into the xenogeneic hepatocytes' capacity to metabolize lidocaine and their potential for supporting liver function. [, ]

Q8: Does the route of lidocaine administration affect 3-hydroxylidocaine pharmacokinetics in horses?

A9: Yes, the route of administration significantly influences 3-hydroxylidocaine pharmacokinetics. Following intravenous, subcutaneous, and topical lidocaine administration in horses, distinct pharmacokinetic profiles for 3-hydroxylidocaine are observed, with variations in absorption and elimination half-lives. [] These differences highlight the importance of considering the route of administration when interpreting 3-hydroxylidocaine levels. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[IMINOBIS(METHYLENE)]BISPHENOL](/img/structure/B23817.png)